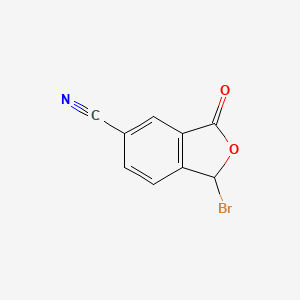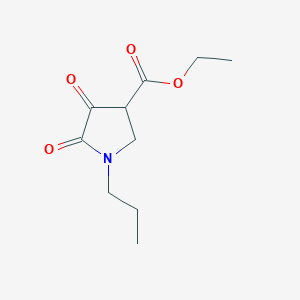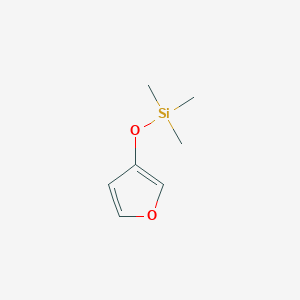
(E)-Quinoline-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Quinoline-4-carbaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a quinoline ring system with an oxime functional group at the 4-position. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Quinoline-4-carbaldehyde oxime can be synthesized through the condensation of quinoline-4-carbaldehyde with hydroxylamine. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime bond. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (E)-Quinoline-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(E)-Quinoline-4-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Quinoline-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes .
Comparison with Similar Compounds
Quinoline-4-carbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.
Quinoline-4-carboxylic acid: Contains a carboxyl group instead of an oxime, leading to different reactivity and applications.
Quinoline-4-amine:
Uniqueness: (E)-Quinoline-4-carbaldehyde oxime stands out due to its oxime functional group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in both academic research and industrial applications .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(NE)-N-(quinolin-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7+ |
InChI Key |
ALQUTEKNDPODSS-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=N/O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
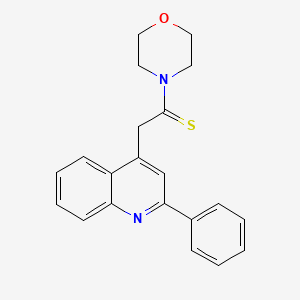
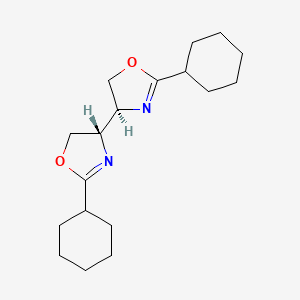
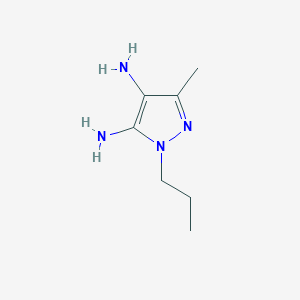
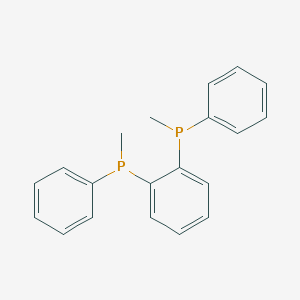

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
